1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Overview
Description
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9N3O4. It features a benzyl group attached to the nitrogen atom at position 1, a nitro group at position 5, and a carboxylic acid group at position 4 of the imidazole ring.
Preparation Methods
The synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 1-benzyl-1H-imidazole-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various alcohols. The major products formed from these reactions include 1-benzyl-5-amino-1H-imidazole-4-carboxylic acid, substituted imidazoles, and imidazole esters .
Scientific Research Applications
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and inflammatory diseases.
Materials Science: The compound is used in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active imidazole derivatives
Mechanism of Action
The mechanism of action of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, the imidazole ring can bind to metal ions in enzyme active sites, further contributing to its inhibitory effects .
Comparison with Similar Compounds
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-1H-imidazole-4-carboxylic acid: Lacks the nitro group, making it less reactive in reduction reactions.
5-Nitro-1H-imidazole-4-carboxylic acid: Lacks the benzyl group, which affects its solubility and binding properties.
1-Benzyl-5-amino-1H-imidazole-4-carboxylic acid: The amino group makes it more suitable for further functionalization in medicinal chemistry
These comparisons highlight the unique reactivity and applications of this compound, particularly due to the presence of both the nitro and benzyl groups.
Properties
IUPAC Name |
1-benzyl-5-nitroimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-10(14(17)18)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZXACMKKLMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456686 | |
Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69195-96-6 | |
Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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